REACTION_CXSMILES
|
FC(F)(F)C(O)=O.COC1C=CC(C[O:15][C:16]2[CH:17]=[C:18]([CH3:24])[C:19]([CH:22]=[CH2:23])=[N:20][CH:21]=2)=CC=1>C1(OC)C=CC=CC=1>[CH3:24][C:18]1[CH:17]=[C:16]([OH:15])[CH:21]=[N:20][C:19]=1[CH:22]=[CH2:23]
|
Name
|
|
Quantity
|
1.25 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(COC=2C=C(C(=NC2)C=C)C)C=C1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
quenched with saturated NaHCO3 solution (2 ml)
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ethyl acetate (2×10 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was triturated with pentane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=NC1C=C)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |